molecular formula C19H19ClFN2O+ B11220000 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11220000
M. Wt: 345.8 g/mol
InChI Key: MFGOXTISATWVBV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under specific reaction conditions. For instance, the use of condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been reported for the synthesis of imidazo[1,2-a]pyridines . Industrial production methods may involve the optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, imidazo[1,2-a]pyridines are recognized as valuable scaffolds for drug development due to their wide range of biological activities . They are also used in material science because of their structural characteristics. The compound’s unique structure allows for its use in various branches of chemistry, including the development of new pharmaceuticals and materials .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and fluorophenyl groups in its structure may influence its binding affinity and selectivity towards certain biological targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can be compared with other similar compounds, such as 2-(4-fluorophenyl)-1-phenylimidazo[1,2-a]pyridin-1-ium bromide . These compounds share similar structural features but may differ in their chemical properties and applications. The presence of different substituents on the phenyl rings can lead to variations in their reactivity and biological activity.

Properties

Molecular Formula

C19H19ClFN2O+

Molecular Weight

345.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C19H19ClFN2O/c20-15-6-10-17(11-7-15)22-13-19(24,14-4-8-16(21)9-5-14)23-12-2-1-3-18(22)23/h4-11,24H,1-3,12-13H2/q+1

InChI Key

MFGOXTISATWVBV-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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